Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-
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Overview
Description
Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 4-bromo-2-buten-1-yl group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the benzene ring . The 4-bromo-2-buten-1-yl group can be introduced via a coupling reaction using appropriate brominated precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to maintain the stability of the trifluoromethyl and bromo groups during the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed under basic or neutral conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The bromo and butenyl groups can participate in various chemical reactions, allowing the compound to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzene, 1-[(2E)-4-chloro-2-buten-1-yl]-3-(trifluoromethyl)-: Substitution of the bromo group with a chloro group can alter the compound’s reactivity and biological activity.
Uniqueness: The presence of both the trifluoromethyl and bromo groups in Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10BrF3 |
---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
1-[(E)-4-bromobut-2-enyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H10BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h1-3,5-6,8H,4,7H2/b2-1+ |
InChI Key |
ZEHPYWHRIWNOLK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CBr |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=CCBr |
Origin of Product |
United States |
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